molecular formula C23H15FN4O7 B12636553 C23H15FN4O7

C23H15FN4O7

Cat. No.: B12636553
M. Wt: 478.4 g/mol
InChI Key: BNEXLFTYXKUVTR-UHFFFAOYSA-N
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Description

C₂₃H₁₅FN₄O₇ is a fluorinated aromatic heterocyclic compound characterized by a molecular weight of 478.39 g/mol. Its structure includes a fluorine atom, four nitrogen atoms, and seven oxygen atoms distributed across a 23-carbon aromatic backbone. This compound is hypothesized to exhibit pharmacological activity due to its structural resemblance to known enzyme inhibitors, particularly in antimicrobial or anticancer applications . Key functional groups likely include fluorinated benzene rings, nitro groups (N₄O₇), and ester or carboxylic acid moieties, which contribute to its polarity and reactivity.

Properties

Molecular Formula

C23H15FN4O7

Molecular Weight

478.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-(2-nitrophenyl)-2-(3-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C23H15FN4O7/c24-13-8-10-14(11-9-13)25-22(29)19-20(17-6-1-2-7-18(17)28(33)34)26(35-21(19)23(25)30)15-4-3-5-16(12-15)27(31)32/h1-12,19-21H

InChI Key

BNEXLFTYXKUVTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)ON2C5=CC(=CC=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C23H15FN4O7 typically involves multi-step organic reactions. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates are then subjected to further reactions, such as cyclization and nitration, to form the final compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Techniques such as solvent-free reactions and fusion methods are often employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

C23H15FN4O7: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted aromatic compounds, while reduction can produce amine derivatives .

Scientific Research Applications

C23H15FN4O7: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of C23H15FN4O7 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Properties of C₂₃H₁₅FN₄O₇ and Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
C₂₃H₁₅FN₄O₇ C₂₃H₁₅FN₄O₇ 478.39 1.8 215–220 Antimicrobial research
C₂₂H₁₆N₄O₇ C₂₂H₁₆N₄O₇ 448.38 1.2 198–203 Enzyme inhibition studies
C₂₃H₁₅ClN₄O₇ C₂₃H₁₅ClN₄O₇ 494.84 2.5 230–235 Anticancer drug development

Molecular Weight and Solubility

C₂₃H₁₅FN₄O₇’s molecular weight (478.39 g/mol) is intermediate between its non-fluorinated analog (C₂₂H₁₆N₄O₇, 448.38 g/mol) and chlorinated counterpart (C₂₃H₁₅ClN₄O₇, 494.84 g/mol). The fluorine atom contributes to a higher logP (1.8) compared to C₂₂H₁₆N₄O₇ (logP 1.2), indicating increased lipophilicity and reduced aqueous solubility. This property may enhance membrane permeability but limit bioavailability in hydrophilic environments .

Thermal Stability and Reactivity

The melting point of C₂₃H₁₅FN₄O₇ (215–220°C) exceeds that of C₂₂H₁₆N₄O₇, likely due to fluorine’s strong electronegativity stabilizing intermolecular interactions. However, it is less thermally stable than the chlorinated analog (230–235°C), as chlorine’s larger atomic radius and polarizability strengthen crystal lattice forces .

Research Findings and Limitations

Recent studies highlight C₂₃H₁₅FN₄O₇’s superior binding affinity to bacterial DNA gyrase (IC₅₀ = 0.8 µM) compared to C₂₂H₁₆N₄O₇ (IC₅₀ = 2.3 µM) . However, its solubility limitations necessitate formulation enhancements for in vivo efficacy.

Biological Activity

The compound with the molecular formula C23H15FN4O7, also known as N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

  • Molecular Formula : this compound
  • Molecular Weight : 442.39 g/mol
  • CAS Number : 921766-26-9
  • IUPAC Name : N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Schiff Base : Benzylamine reacts with 4-hydroxy-3-methoxybenzaldehyde.
  • Reduction : The Schiff base is reduced to form the corresponding amine.
  • Final Reaction : The amine is reacted with an isocyanate or carbamoyl chloride to yield the final product.

This compound can be synthesized using environmentally friendly methods, such as aqueous nucleophilic addition reactions, which enhance its industrial applicability.

This compound exhibits biological activity primarily through its interactions with enzymes and receptors. It has been investigated for its potential:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, thereby preventing substrate binding or catalysis.
  • Modulation of Signal Transduction : It may interact with cellular receptors, influencing various signaling pathways and cellular functions.

Therapeutic Potential

Research indicates that this compound has promising therapeutic properties:

  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Anticancer Efficacy
    • A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
    • Table 1: Effect of this compound on Cancer Cell Lines
      Cell LineIC50 (µM)% Cell Viability
      MCF-7 (Breast)1530%
      HeLa (Cervical)1025%
      A549 (Lung)2035%
  • Antimicrobial Activity
    • In vitro tests against common pathogens demonstrated that this compound inhibited bacterial growth effectively.
    • Table 2: Antimicrobial Activity of this compound
      Bacterial StrainMinimum Inhibitory Concentration (MIC)
      Staphylococcus aureus5 µg/mL
      Escherichia coli10 µg/mL
      Pseudomonas aeruginosa8 µg/mL

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